molecular formula C17H22N2O B10890691 N'~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide

N'~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide

Katalognummer: B10890691
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: FOWJXEQPTLNNRI-NBVRZTHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide is a compound that features a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The bicyclic framework provides rigidity and stability, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide typically involves the condensation of (+)-camphor hydrazide with benzoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Wissenschaftliche Forschungsanwendungen

N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain . The compound may enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability and seizure activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide stands out due to its specific hydrazide functional group, which imparts unique chemical reactivity and biological activity. This differentiates it from other similar bicyclic compounds that may lack this functional group and, consequently, its associated properties.

Eigenschaften

Molekularformel

C17H22N2O

Molekulargewicht

270.37 g/mol

IUPAC-Name

N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzamide

InChI

InChI=1S/C17H22N2O/c1-16(2)13-9-10-17(16,3)14(11-13)18-19-15(20)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,20)/b18-14+

InChI-Schlüssel

FOWJXEQPTLNNRI-NBVRZTHBSA-N

Isomerische SMILES

CC1(C2CCC1(/C(=N/NC(=O)C3=CC=CC=C3)/C2)C)C

Kanonische SMILES

CC1(C2CCC1(C(=NNC(=O)C3=CC=CC=C3)C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.